Ethylene glycol dimethacrylate

概述

描述

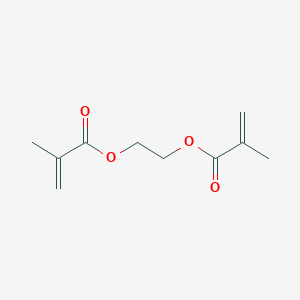

Ethylene glycol dimethacrylate (EGDMA) is a bifunctional methacrylate monomer widely used as a crosslinking agent in polymer chemistry. Its chemical structure comprises two methacryloyl groups linked by an ethylene glycol spacer (CH₂CH₂), enabling it to form covalent bonds between polymer chains during free-radical polymerization . EGDMA is highly reactive due to its two terminal vinyl groups, which facilitate the creation of three-dimensional polymer networks with tunable mechanical and thermal properties.

准备方法

Esterification of Ethylene Glycol with Methacrylic Acid

Reaction Mechanism and Catalytic System

The esterification method involves the acid-catalyzed reaction between ethylene glycol (EG) and methacrylic acid (MA), producing EGDMA and water as a byproduct (Figure 1) . Sulfuric acid (H₂SO₄) is commonly employed as a homogeneous catalyst, facilitating protonation of the carboxylic acid group and nucleophilic attack by the hydroxyl group of EG. The reaction proceeds via a two-step mechanism:

-

Formation of monoester (ethylene glycol monomethacrylate) through esterification of one hydroxyl group.

-

Subsequent esterification of the remaining hydroxyl group to yield the diester (EGDMA).

To suppress polymerization of methacrylic acid during synthesis, inhibitors such as hydroquinone (0.00227 mol%) are added .

Optimization of Reaction Parameters

Chu et al. systematically optimized the esterification process (Table 1):

-

Molar Ratio : A 1.1:0.5 MA-to-EG ratio maximized diester formation while minimizing unreacted monomers.

-

Temperature : 110°C balanced reaction kinetics and thermal degradation risks.

-

Time : Acidity index monitoring revealed 6 hours as the optimal duration, with 93.5% yield achieved.

Table 1: Acidity Index and Water Removal During Esterification

| Time (h) | Acidity Index (mg KOH/g) | Water Removed (mL) | Yield (%) |

|---|---|---|---|

| 1 | 85.0 | 6.3 | 93.5 |

| 6 | 1.5 | 18.0 | 93.5 |

The acidity index decreased exponentially, reflecting rapid initial esterification followed by slower diester formation. Water removal via azeotropic distillation using toluene or cyclohexane is critical to shifting equilibrium toward product formation .

Product Characterization and Specifications

The synthesized EGDMA was characterized using:

-

FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1637 cm⁻¹ (C=C stretch) confirmed ester and methacrylate groups .

-

¹H-NMR : Signals at δ 5.55 and 6.10 ppm (methacrylate protons) and δ 4.25 ppm (ethylene glycol backbone) .

-

Thermogravimetry (TG) : A single mass-loss event at 201.5°C indicated high purity, with no residual monomers .

Physical properties matched commercial standards (Table 2) :

Table 2: Physicochemical Properties of Synthesized EGDMA

| Parameter | Value |

|---|---|

| Density (20°C) | 1.0456 g/cm³ |

| Dynamic Viscosity (20°C) | 5.39 cP |

| Acidity Index | 1.5 mg KOH/g |

Transesterification of Ethylene Glycol with Methyl Methacrylate

Lithium-Based Catalytic Systems

A patent by BASF discloses a transesterification method using methyl methacrylate (MMA) and EG catalyzed by lithium amide (LiNH₂) and lithium chloride (LiCl) . This dual-catalyst system enhances selectivity toward EGDMA by suppressing side reactions such as MMA homopolymerization. The mechanism involves nucleophilic activation of EG by lithium ions, facilitating alkoxide formation and subsequent ester exchange .

Industrial Process Conditions

Key operational parameters include:

-

Catalyst Loading : 0.1–0.5 wt% LiNH₂/LiCl mixture.

-

Temperature : 90–130°C, with lower temperatures favoring selectivity.

-

Pressure : Reduced pressure (5–40 mbar) to remove methanol byproduct and shift equilibrium .

Table 3: Transesterification Process Outcomes

| Parameter | Value |

|---|---|

| Yield | 93–98% |

| Purity (GC) | >99.5% |

| Energy Consumption | 15–20 kWh/ton |

Purification and Stabilization

Post-reaction purification involves:

-

Filtration : Removal of lithium catalysts using Perlite (aluminum silicate) as a filtration aid .

-

Distillation : Short-path evaporation at 135°C and 5 mbar isolates EGDMA from unreacted MMA and oligomers .

-

Inhibition : Addition of 200–400 ppm hydroquinone monomethyl ether (MEHQ) prevents thermal polymerization during distillation .

Comparative Analysis of Esterification vs. Transesterification

Yield and Selectivity

-

Esterification : 93.5% yield but requires excess MA to drive reaction .

-

Transesterification : 98% yield with stoichiometric MMA, reducing raw material costs .

Industrial Scalability

Transesterification is preferred for large-scale production due to continuous operation capabilities and lower energy inputs (Table 4).

| Metric | Esterification | Transesterification |

|---|---|---|

| Batch Cycle Time | 6–8 h | 4–6 h |

| Catalyst Recovery | None | Partial (Li salts) |

| Byproduct Management | Complex | Simplified |

Industrial-Scale Production Considerations

Reactor Design

-

Esterification : Glass-lined reactors with Dean-Stark traps for water removal .

-

Transesterification : Continuous stirred-tank reactors (CSTRs) integrated with distillation columns .

Quality Control

-

Gas Chromatography (GC) : Monitors residual monomers (MMA, EG) to ensure >99.5% purity .

-

Viscosity Monitoring : Ensures consistency in crosslinking performance for downstream applications .

Economic Viability

Transesterification reduces raw material costs by 12–15% compared to esterification, justifying higher initial catalyst investments .

化学反应分析

Ethylene glycol dimethacrylate undergoes various chemical reactions, including:

Free Radical Polymerization: This compound can participate in free radical polymerization reactions to form crosslinked polymers.

Addition Reactions: The double bonds in this compound can undergo addition reactions with various reagents, such as hydrogen bromide, to form the corresponding addition products.

科学研究应用

Polymer Production

Crosslinking Agent

EGDMA is primarily utilized as a crosslinking agent in the synthesis of polymers and copolymers. It enhances the mechanical properties, heat resistance, and chemical stability of the resulting materials. Commonly, it is used in combination with other monomers such as methyl methacrylate (MMA) to form durable networks suitable for various applications .

| Property | EGDMA Contribution |

|---|---|

| Mechanical Strength | Increases due to crosslinked structure |

| Heat Resistance | Enhanced thermal stability |

| Chemical Resistance | Improved durability against solvents |

Biomedical Applications

Dental Materials

In the dental field, EGDMA is incorporated into dental composites and adhesives. Its role as a crosslinking agent significantly improves the strength and durability of dental restorations while ensuring biocompatibility and aesthetic appeal .

Drug Delivery Systems

Recent studies have demonstrated that EGDMA can be used to create hydrogels for targeted drug delivery. For instance, hydrogels synthesized with varying concentrations of EGDMA showed controlled swelling and drug release characteristics, making them suitable for gastrointestinal drug delivery applications .

| Application | Description |

|---|---|

| Dental Composites | Enhances strength and durability |

| Hydrogels for Drug Delivery | Controlled release and swelling properties |

Adhesives and Sealants

EGDMA serves as a reactive diluent in the formulation of adhesives and sealants. It improves adhesion properties across various substrates, including metals, plastics, and ceramics. This application is particularly valuable in industries requiring strong bonding solutions .

Coatings and Paints

In coatings technology, EGDMA acts as a crosslinking agent that enhances the durability and chemical resistance of paints. This property makes EGDMA-based coatings ideal for automotive, aerospace, and industrial applications where environmental resistance is critical .

Textile Treatment

EGDMA is also utilized in textile treatments, providing enhanced properties such as water repellency and increased durability to fabrics through crosslinked polymer networks .

Medical Devices

The compound is employed in the production of various medical devices, including contact lenses and intraocular lenses. Its ability to form flexible yet stable materials makes it suitable for applications that require biocompatibility and dimensional stability .

Environmental Applications

Research indicates that EGDMA can be used in the preparation of molecularly imprinted polymers (MIPs), which serve as selective adsorbents for environmental monitoring applications. MIPs created with EGDMA exhibit high selectivity for target analytes, such as metal ions .

Case Study 1: Drug Delivery Hydrogels

A study investigated the effects of varying EGDMA concentrations on the swelling behavior and drug release kinetics of acrylic acid–polyvinyl alcohol hydrogels. The results indicated that higher EGDMA content reduced swelling and controlled drug release rates, demonstrating its potential in developing effective drug delivery systems .

Case Study 2: Dental Composites

Research on dental composites incorporating EGDMA revealed significant improvements in mechanical properties compared to traditional materials. The composites showed enhanced wear resistance and lower water sorption rates, contributing to their longevity in clinical use .

作用机制

The primary mechanism by which ethylene glycol dimethacrylate exerts its effects is through the formation of crosslinked polymer networks. The double bonds in the methacrylate groups undergo free radical polymerization, leading to the formation of covalent bonds between polymer chains. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

In biological applications, the crosslinked polymers can encapsulate drugs or other bioactive molecules, allowing for controlled release and targeted delivery. The biocompatibility and low toxicity of the crosslinked polymers make them suitable for use in medical devices and drug delivery systems .

相似化合物的比较

EGDMA belongs to a broader class of dimethacrylate crosslinkers, which differ in spacer length, flexibility, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of EGDMA with Other Dimethacrylates

Key Research Findings:

Crosslinking Efficiency and Mechanical Properties

- EGDMA vs. PEGDMA: EGDMA forms stiffer networks than PEGDMA due to its shorter spacer. Neurite alignment studies show EGDMA-based substrates (with PEGDMA) promote directional growth in neuronal cells, whereas PEGDMA alone results in softer matrices with less guidance .

- EGDMA vs. TEGDMA: TEGDMA’s longer spacer reduces polymerization shrinkage by 40% compared to EGDMA, making it preferable in dental composites where stress reduction is critical .

Hydrolysis and Toxicity

- EGDMA hydrolyzes into ethylene glycol , which is metabolized to glycolate, causing metabolic acidosis (LD₅₀ in mice: ~10 mmol/kg) . In contrast, PEGDMA releases polyethylene glycol oligomers, which are less toxic and readily excreted .

- Tetrathis compound (TetraEGDMA) exhibits lower glutathione (GSH) reactivity than its hydrolysis product, tetraethylene glycol, suggesting that toxicity is primarily driven by degradation byproducts rather than the parent compound .

Application-Specific Performance

- MIPs: EGDMA outperforms divinylbenzene (DVB) in MIPs for cholesterol extraction due to better template-monomer interaction (recovery >70% vs. 50–60% for DVB) .

- Hydrogels: EGDMA-crosslinked hydrogels show pH-dependent swelling ratios (up to 1,200%), whereas TMPTMA-based gels exhibit lower swelling but higher rigidity .

生物活性

Ethylene glycol dimethacrylate (EGDMA) is a diester formed from ethylene glycol and methacrylic acid, primarily recognized for its role as a crosslinking agent in polymer chemistry. This compound has garnered attention for its biological activity, particularly concerning its toxicity, cytotoxicity, and potential applications in biomedical fields such as drug delivery and tissue engineering. This article explores the biological activity of EGDMA, supported by case studies, research findings, and data tables.

EGDMA is characterized by its two reactive methacrylate groups that facilitate free radical polymerization, leading to the formation of three-dimensional polymer networks. These properties make EGDMA valuable in various applications, including:

- Dental Composites : Used in restorative dentistry due to its mechanical properties and biocompatibility.

- Hydrogels : Employed in drug delivery systems to control the release of therapeutic agents.

- Tissue Engineering : Utilized in scaffolds for cell growth and tissue regeneration.

Cytotoxicity and Genotoxicity

Research indicates that EGDMA exhibits significant cytotoxic and genotoxic effects, primarily through the generation of reactive oxygen species (ROS). A study on human gingival fibroblasts showed that exposure to EGDMA led to:

- Reduced Cell Viability : MTT assays demonstrated decreased cell survival rates.

- Increased Apoptosis : EGDMA exposure resulted in heightened apoptosis rates and cell cycle arrest at the G1/G0 phase.

- DNA Damage : Comet assays revealed increased DNA strand breaks, indicating genotoxic potential .

| Effect | Observation |

|---|---|

| Cell Viability | Decreased with increasing EGDMA levels |

| Apoptosis | Increased rates observed |

| DNA Damage | Significant strand breaks detected |

Allergic Reactions

EGDMA is classified as a moderate skin sensitizer. Exposure can lead to allergic skin reactions and respiratory irritation. Precautions are essential during handling to minimize health risks .

Drug Delivery Systems

A notable study investigated the use of EGDMA in hydrogels for targeted drug delivery. The findings indicated that increasing the concentration of EGDMA reduced swelling and drug release rates, highlighting its utility in designing controlled-release systems:

- Hydrogel Composition : The study utilized acrylic acid-polyvinyl alcohol hydrogels incorporating EGDMA.

- Release Mechanism : The drug release followed a non-Fickian diffusion mechanism .

Tissue Engineering Applications

In tissue engineering, EGDMA's biocompatibility was assessed through its incorporation into scaffolds for cell growth. The results showed that while EGDMA enhances mechanical properties, careful consideration of its cytotoxic effects is crucial for safe application .

Safety Profile

The safety profile of EGDMA indicates that while it can be beneficial in biomedical applications, it poses risks associated with exposure. Key points include:

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of ethylene glycol dimethacrylate relevant to polymerization studies?

this compound (C10H14O4) is a bifunctional methacrylate monomer with a molecular weight of 198.22 g/mol, boiling point of 98–100°C at 5 mmHg, and density of 1.051 g/mL at 25°C . Its structure includes two methacrylate groups linked by an ethylene glycol chain, enabling crosslinking in free-radical polymerization. Critical parameters for experimental design include purity (>98%), inhibitor content (e.g., 90–110 ppm monomethyl ether hydroquinone), and storage conditions (2–8°C to prevent premature polymerization) . Refractive index and solubility in polar solvents (e.g., ethanol, acetone) are essential for optimizing reaction media .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is classified as a skin sensitizer (H317) and respiratory irritant (H335). Mandatory personal protective equipment includes nitrile gloves, EN14387-compliant respirators, and chemical-resistant eyewear . Work should occur in fume hoods with adequate ventilation to mitigate inhalation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations . Pre-polymerization inhibitor removal (e.g., via inhibitor-removal columns) is advised for reproducible kinetics .

Q. How does this compound function as a crosslinker in hydrogel synthesis?

In hydrogels, this compound introduces covalent crosslinks between polymer chains, modulating mesh size and swelling behavior. For example, in acrylic acid–polyvinyl alcohol hydrogels, increasing its concentration (0.5–2.0 wt%) reduces equilibrium swelling ratios from 450% to 120% in pH 7.4 buffers, as crosslink density inversely correlates with water uptake . Characterization via swelling kinetics (gravimetric analysis) and FTIR (to track methacrylate consumption) is critical for structure-property relationships .

Advanced Research Questions

Q. How do intramolecular cyclization reactions impact crosslinking efficiency during this compound polymerization?

Intramolecular cyclization occurs when pendant double bonds (PDBs) react with neighboring radicals, forming non-crosslinked loops. This reduces the effective crosslink density. Studies show that in bulk polymerization, only ~60% of theoretical crosslinks form due to cyclization, with dilution (e.g., in toluene) further lowering PDB content by 15–30% . Reactivity ratios (r1 = 7.5 for this compound vs. r2 = 0.13 for PDBs) confirm preferential incorporation of monomer over PDBs . Kinetic modeling incorporating cyclization coefficients (rc = kc/k11 ≈ 4.0) improves predictability of network structures .

Q. What methodologies resolve contradictions in drug release kinetics from this compound-crosslinked systems?

Discrepancies in release profiles (e.g., burst vs. sustained release) arise from variable crosslink homogeneity. Strategies include:

- Porogen incorporation : Sacrificial templates (e.g., PEG 300) create macroporous networks, enhancing diffusion-controlled release .

- Post-polymerization modifications : Grafting pH-sensitive groups (e.g., carboxylates) introduces secondary swelling mechanisms .

- Advanced characterization : Small-angle neutron scattering (SANS) quantifies mesh-size distributions, correlating with metformin hydrochloride release rates (e.g., 80% release in 8 h vs. 50% in denser networks) .

Q. How can this compound be tailored for thermoresponsive polymer designs?

Copolymerization with oligo(ethylene glycol) methacrylate (OEG-MA) and di(ethylene glycol) methacrylate (DEGMA) adjusts lower critical solution temperatures (LCST). Hyperbranched architectures (using 5–10 mol% this compound) lower LCST by 5–10°C compared to linear analogs due to restricted chain mobility . Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over branching and LCST tunability (25–90°C) .

Q. What role does this compound play in molecularly imprinted polymers (MIPs) for chromatographic separations?

In MIPs, this compound provides rigidity and shape specificity. For doxycycline imprinting, a 4:1 monomer-to-crosslinker ratio achieves binding capacities of 18.2 mg/g, with selectivity coefficients (k) > 2.0 against structural analogs . Porogen selection (e.g., acetonitrile vs. toluene) influences template rebinding efficiency by 30–50% via pore-size modulation .

Q. Notes on Contradictions

- Crosslink Efficiency : Bulk polymerization yields lower crosslink density than theoretical predictions due to cyclization , whereas diluted systems (e.g., 50% toluene) exacerbate this effect .

- Drug Release Variability : Discrepancies arise from inhomogeneous crosslinking, resolved via porogen-assisted synthesis .

属性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZJERGLQHEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-76-0, 9051-34-7, 25852-47-5 | |

| Record name | Ethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026615 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260, 260 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C c.c. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-90-5 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK5G69305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。